molecular formula C13H17FN2O3 B11759474 tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate

Cat. No.: B11759474
M. Wt: 268.28 g/mol
InChI Key: OZCAZRSTWYUKCY-WJDWOHSUSA-N
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Description

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxyimino group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the 4-fluorophenyl and hydroxyimino groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the fluorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and carbamate groups into molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The hydroxyimino group plays a crucial role in this interaction by forming hydrogen bonds or coordinating with metal ions present in the active site .

Comparison with Similar Compounds

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate can be compared with other similar compounds, such as:

    tert-butyl N-[(2Z)-2-(4-chlorophenyl)-2-(hydroxyimino)ethyl]carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.

    tert-butyl N-[(2Z)-2-(4-bromophenyl)-2-(hydroxyimino)ethyl]carbamate: Similar structure but with a bromine atom instead of a fluorine atom.

    tert-butyl N-[(2Z)-2-(4-methylphenyl)-2-(hydroxyimino)ethyl]carbamate: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[(2E)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11-

InChI Key

OZCAZRSTWYUKCY-WJDWOHSUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F

Origin of Product

United States

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